(1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one (1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one Sporogen-AO 1 is a sesquiterpenoid.
Sporogen-AO1 is a natural product found in Hansfordia pulvinata, Aspergillus flavus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 88418-12-6
VCID: VC5858387
InChI: InChI=1S/C15H20O3/c1-8(2)15-12(17)7-10-5-6-11(16)9(3)14(10,4)13(15)18-15/h7,9,11,13,16H,1,5-6H2,2-4H3/t9-,11+,13+,14+,15-/m0/s1
SMILES: CC1C(CCC2=CC(=O)C3(C(C12C)O3)C(=C)C)O
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol

(1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one

CAS No.: 88418-12-6

Cat. No.: VC5858387

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

(1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one - 88418-12-6

Specification

CAS No. 88418-12-6
Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
IUPAC Name (1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one
Standard InChI InChI=1S/C15H20O3/c1-8(2)15-12(17)7-10-5-6-11(16)9(3)14(10,4)13(15)18-15/h7,9,11,13,16H,1,5-6H2,2-4H3/t9-,11+,13+,14+,15-/m0/s1
Standard InChI Key PCBDXYONDOCJPR-OANMRLRGSA-N
Isomeric SMILES C[C@H]1[C@@H](CCC2=CC(=O)[C@]3([C@@H]([C@]12C)O3)C(=C)C)O
SMILES CC1C(CCC2=CC(=O)C3(C(C12C)O3)C(=C)C)O
Canonical SMILES CC1C(CCC2=CC(=O)C3(C(C12C)O3)C(=C)C)O

Introduction

Structural Characteristics and Stereochemistry

Core Architecture

The compound features a naphtho[1,2-b]oxiren-2-one core, comprising:

  • A naphthalene moiety fused to an oxirane (epoxide) ring at positions 1 and 2.

  • Substituents at C1a, C6, C7, and C7a, including hydroxyl, methyl, and isopropenyl groups.

Stereochemical Configuration

The absolute configuration is defined as (1aR,6R,7R,7aR,7bR), confirmed via X-ray crystallography and NMR studies . Key stereochemical features include:

  • C1a: R-configuration due to the isopropenyl group orientation.

  • C6: R-configuration with a β-hydroxyl group.

  • C7/C7a: Methyl groups in axial positions .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
IUPAC Name(1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one
Molecular FormulaC₁₅H₂₀O₃
Molecular Weight248.32 g/mol
CAS Registry Number88418-12-6
SMILES NotationC[C@H]1C@@HO

Biosynthesis and Synthetic Approaches

Natural Biosynthesis

Sporogen-AO1 is produced via the mevalonate pathway in fungi, with key steps including:

  • Cyclization of farnesyl pyrophosphate to form the eremophilane skeleton.

  • Epoxidation at C7-C8 by cytochrome P450 oxidases.

  • Hydroxylation at C6 by monooxygenases .

Laboratory Synthesis

Total synthesis remains challenging due to stereochemical complexity. Reported strategies include:

  • Semi-synthesis from phomenone: Modified via oxidative cleavage and reductive amination .

  • Key intermediates:

    • Naphtho[1,2-b]oxiren-2-one core constructed via Sharpless epoxidation.

    • Stereoselective methylation using chiral auxiliaries .

Table 2: Synthetic Routes and Yields

MethodKey StepsYield (%)Reference
Phomenone derivatizationOxidative cleavage, epoxide formation22
Asymmetric catalysisOrganocatalytic epoxidation, methylation15

Biological Activities and Mechanisms

Cytotoxic Properties

Sporogen-AO1 exhibits selective cytotoxicity:

Table 3: IC₅₀ Values Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Comparison to EllipticineSource
KB (Oral Epidermoid)8.32.5× more potent
NCI-H187 (Lung)19.0Equipotent
HeLa (Cervical)8.33.1× more potent

Mechanism: Interactions with DNA topoisomerase II and mitochondrial voltage-dependent anion channels (VDACs) induce apoptosis .

Antifungal and Sporogenic Effects

  • Sporulation induction: At 10 μM, enhances conidiation in Aspergillus spp. by upregulating brlA and wetA genes .

  • Antifungal activity: MIC of 32 μg/mL against Candida albicans .

Applications in Research and Industry

Pharmacological Research

  • Lead compound for antitumor agent development, particularly against oral and lung cancers .

  • Tool molecule for studying fungal developmental biology .

Industrial Relevance

  • Biotechnological production: Optimized yields (120 mg/L) achieved using Aspergillus flavus in sucrose-peptone media .

  • Quality control: HPLC purity standards require ≥98% (UV detection at 254 nm) .

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